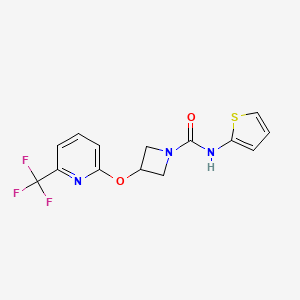

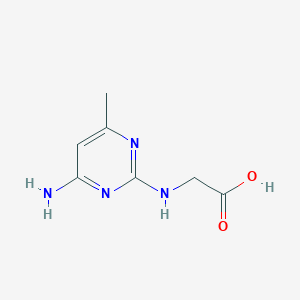

![molecular formula C22H27N5O2 B2443479 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1207011-58-2](/img/structure/B2443479.png)

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with o-phenylenediamine . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1 H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .

Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1 H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

- Researchers have explored the antitumor potential of this compound. In vitro assays demonstrated moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404. Importantly, its cytotoxicity against normal cell lines (e.g., HL-7702) was significantly lower compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) and cisplatin .

- Imidazoles are essential heterocyclic motifs found in functional molecules. Recent advances in the synthesis of imidazoles have focused on regiocontrolled methods. For instance, researchers have developed protocols for cyclization reactions that form core bonds in imidazoles, leading to compounds with diverse applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

- Novel derivatives of 4-((1H-benzo[d]imidazol-2-yl)methoxy)coumarin have been synthesized. These compounds were evaluated for their antimicrobial activity. Such investigations contribute to understanding their potential as agents against bacterial and fungal infections .

- NHCs have gained prominence in organic synthesis. Researchers have employed NHCs as ligands and organocatalysts. Notably, a NHC-catalyzed protocol led to the synthesis of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines. The use of an oxidant (tert-butylhydroperoxide) facilitated the formation of α-aminoaldehydes, which then cyclized to imidazoles .

- By cyclocondensation reactions, novel 4-(1H-benzo[d]imidazol-2-yl)-1,3-thiazol-2-amines and 4-(1H-benzo[d]imidazol-2-yl)-3-alkyl-2,3-dihydro-1,3-thiazol-2-amines have been synthesized. These compounds may find applications in medicinal chemistry and drug discovery .

- Beyond traditional applications, imidazoles play a crucial role in functional materials and catalysis. Researchers continue to explore their utility in areas such as solar cells, sensors, and chemical transformations. The versatility of imidazoles makes efficient synthetic methods essential for their widespread use .

Antitumor Activity

Synthesis of Imidazoles

Biological Evaluation as Antimicrobial Agents

N-Heterocyclic Carbenes (NHCs) as Ligands and Organocatalysts

Thiazole Derivatives

Functional Materials and Catalysis

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various targets in the cell, leading to a range of biological effects .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to the versatile nature of imidazole derivatives

Pharmacokinetics

The compound’s predicted density is 1272±006 g/cm3 , and it has a melting point of 220-221 °C and a boiling point of 460.3±47.0 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Some imidazole derivatives have been reported to show moderate to high antibacterial and antifungal activity , suggesting potential antimicrobial effects of this compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s predicted acidity coefficient is 11.12±0.10 , which might affect its stability and activity in different pH environments.

Orientations Futures

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-29-18-8-6-17(7-9-18)10-11-23-22(28)27-14-12-26(13-15-27)16-21-24-19-4-2-3-5-20(19)25-21/h2-9H,10-16H2,1H3,(H,23,28)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVHXJGOLKRXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)

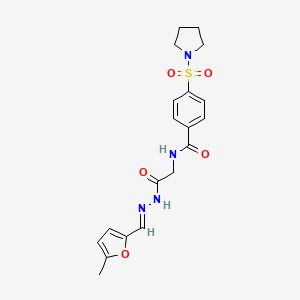

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)

![Ethyl 1-(1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2443403.png)

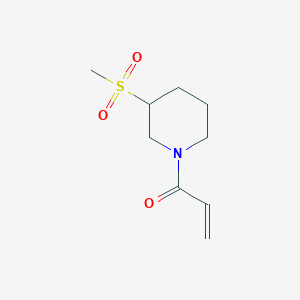

![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

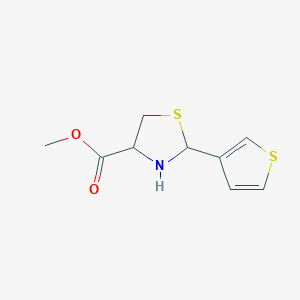

![1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2443410.png)

![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)